3-(4-(Morpholinosulfonyl)phenyl)propiolic acid
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Overview
Description
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid is a meticulously crafted chemical compound with the molecular formula C13H13NO5S and a molecular weight of 295.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to a phenyl ring, further connected to a propiolic acid moiety. It is a valuable asset in advanced research and development due to its exceptional versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid can be achieved through various synthetic routes. One prominent method involves the Ugi four-component reaction (Ugi-4CR), which utilizes readily available starting materials such as propiolic acid derivatives . This reaction is known for its efficiency in constructing complex organic molecules and has been widely studied for its versatility in post-transformations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the phenyl ring.
Substitution: The sulfonyl and morpholine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is employed in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Morpholinosulfonyl)phenyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylpropiolic acid: A compound with a similar propiolic acid moiety but lacking the morpholine and sulfonyl groups.
3-(4-Bromophenyl)propionic acid: A derivative with a bromine atom attached to the phenyl ring instead of the morpholine and sulfonyl groups.
Uniqueness
3-(4-(Morpholinosulfonyl)phenyl)propiolic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable tool in various research and industrial applications, offering advantages over similar compounds in terms of versatility and specificity .
Properties
Molecular Formula |
C13H13NO5S |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H13NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,7-10H2,(H,15,16) |
InChI Key |
WCSFMRNUHCNITO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#CC(=O)O |
Origin of Product |
United States |
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